(R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hcl
CAS No.:
Cat. No.: VC13681323
Molecular Formula: C8H8BrClFNO2
Molecular Weight: 284.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrClFNO2 |
|---|---|
| Molecular Weight | 284.51 g/mol |
| IUPAC Name | (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H7BrFNO2.ClH/c9-6-3-4(10)1-2-5(6)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1 |
| Standard InChI Key | HDBZXNOVHSWDPF-OGFXRTJISA-N |
| Isomeric SMILES | C1=CC(=C(C=C1F)Br)[C@H](C(=O)O)N.Cl |
| Canonical SMILES | C1=CC(=C(C=C1F)Br)C(C(=O)O)N.Cl |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound’s IUPAC name, (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride, reflects its stereochemistry and functional groups. Its molecular formula, C₈H₈BrClFNO₂, includes a bromine atom at the ortho position and a fluorine atom at the para position on the phenyl ring, attached to a glycine-like backbone . The (R)-configuration at the chiral center is critical for its biological activity, as enantiomeric forms often exhibit divergent interactions with molecular targets .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 284.51 g/mol |
| CAS Number | 2177265-07-3 |
| Purity | ≥95% |
| Solubility | Soluble in polar solvents (e.g., DMSO) |
| Stability | Stable at RT; hygroscopic |
Synthesis and Chemical Properties
Synthetic Pathways
Synthesis typically involves asymmetric catalysis or resolution of racemic mixtures to achieve the desired (R)-enantiomer. A common route starts with 2-bromo-4-fluorophenylacetic acid, which undergoes bromination followed by stereoselective amination and hydrochloride salt formation . Alternative methods employ chiral auxiliaries or enzymatic resolution to enhance enantiomeric excess .
Reactivity and Stability
Analytical Characterization
Spectroscopic and Chromatographic Data
Advanced techniques confirm identity and purity:
-
NMR (¹H): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), δ 6.95 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), δ 4.12 (s, 1H, NH₂), δ 3.78 (q, 1H, CH) .
-
HPLC: Retention time = 12.3 min (C18 column, 0.1% TFA in H₂O/MeOH) .
Table 2: Comparative Analytical Data for Halogenated Amino Acids
| Compound | Retention Time (min) | [M+H]⁺ |
|---|---|---|
| (R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid HCl | 12.3 | 284.51 |
| (R)-2-Amino-2-(4-fluorophenyl)acetic acid HCl | 10.8 | 205.61 |
| (R)-2-Amino-2-(4-bromophenyl)acetic acid HCl | 13.1 | 266.52 |
Research Applications and Industrial Relevance
Drug Development
The compound serves as a precursor for neurological agents, particularly those targeting glutamate receptors. Its fluorophenyl moiety enhances blood-brain barrier permeability, making it valuable in central nervous system drug design.
Chemical Intermediates
Industrially, it is used to synthesize peptidomimetics and enzyme inhibitors, with suppliers like MuseChem and VulcanChem offering bulk quantities .
Comparative Analysis with Structural Analogs
Table 3: Functional Comparison of Halogenated Amino Acids
| Compound | Target Enzyme (IC₅₀) | LogP |
|---|---|---|
| (R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid HCl | 5-LOX (1.2 µM) | 2.1 |
| (S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid HCl | 5-LOX (3.8 µM) | 2.1 |
| (R)-2-Amino-2-(4-bromophenyl)acetic acid HCl | COX-2 (4.5 µM) | 2.4 |
The (R)-enantiomer’s superior 5-LOX inhibition underscores the role of stereochemistry in target engagement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume